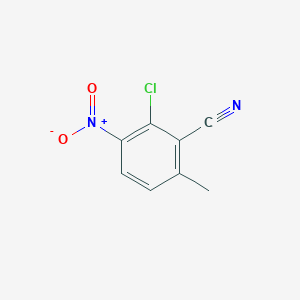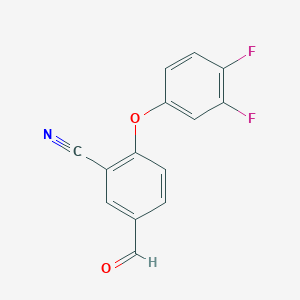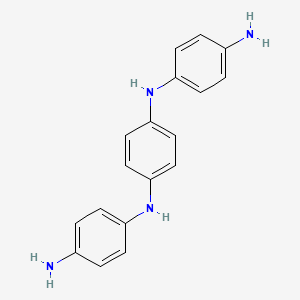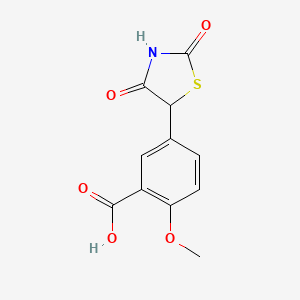
(E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base.
- Starting Materials:
- 4-Methylthiobenzaldehyde
- 3,5-Dimethyl-4-hydroxyacetophenone
- Reaction Conditions:
- Base: Sodium hydroxide or potassium hydroxide
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Procedure:
- Dissolve the starting materials in the solvent.
- Add the base to the solution and stir the mixture at the desired temperature.
- After the reaction is complete, neutralize the mixture with an acid and isolate the product by filtration or extraction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one can undergo various chemical reactions, including:
- Oxidation:
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Aqueous or organic solvents, room temperature to reflux
- Products: Oxidized derivatives with altered functional groups
- Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Organic solvents, room temperature to reflux
- Products: Reduced derivatives with altered carbonyl groups
- Substitution:
- Reagents: Halogens, nucleophiles
- Conditions: Organic solvents, room temperature to reflux
- Products: Substituted derivatives with new functional groups
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
- Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and chemical properties.
- Biology:
- Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
- Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
- Industry:
- Utilized in the development of new materials or chemical products.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one depends on its specific applications. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their function and triggering specific cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds:
- 1-(4-Methylphenyl)-3-(3,5-dimethyl-4-hydroxyphenyl)prop-2-en-1-one
- 1-(4-Methylthiophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 1-(4-Methylthiophenyl)-3-(3,5-dimethylphenyl)prop-2-en-1-one
Uniqueness: (E)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one is unique due to the presence of both a methylthio group and a hydroxyl group on the phenyl rings
Propiedades
Fórmula molecular |
C18H18O2S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-methylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O2S/c1-12-10-14(11-13(2)18(12)20)4-9-17(19)15-5-7-16(21-3)8-6-15/h4-11,20H,1-3H3 |
Clave InChI |
PHRSDLZWVTXEOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C=CC(=O)C2=CC=C(C=C2)SC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Chlorophenyl)carbonyl]-3,6-difluorobenzoic acid](/img/structure/B8550340.png)


![2-[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropan-1-ol](/img/structure/B8550366.png)



silane](/img/structure/B8550395.png)
![Benzo[b]thiophene-2-carboxamide,3-amino-4-(cyclopentylmethoxy)-6-[2-[(methylsulfonyl)amino]ethyl]-](/img/structure/B8550400.png)
![1-(Benzo[b]thiophen-3-yl)-3-chloropropan-2-one](/img/structure/B8550415.png)
